![molecular formula C29H53NO5 B7826100 Orlistat-d3](/img/structure/B7826100.png)
Orlistat-d3
描述
奥利司他-d3,也称为四氢脂抑素-d3,是奥利司他的氘代形式。奥利司他是一种众所周知的脂肪酶抑制剂,主要用于治疗肥胖。 通过抑制胃肠道脂肪酶的活性,奥利司他阻止甘油三酯水解为可吸收的游离脂肪酸和单甘油酯,从而减少饮食中脂肪的吸收 。 氘代形式,奥利司他-d3,用于科学研究以研究奥利司他的药代动力学和代谢途径 .
准备方法
合成路线和反应条件: 奥利司他-d3的合成涉及将氘原子掺入奥利司他分子中。这可以通过多种方法实现,包括在合成过程中使用氘代试剂或溶剂。 一种常见的方法是在氘气存在下对脂抑素进行氢化,脂抑素是一种从细菌链霉菌属毒链霉菌中分离的天然产物 .
工业生产方法: 奥利司他-d3的工业生产遵循与奥利司他合成相似的原理,并增加了额外的步骤以确保氘的掺入。 该过程涉及链霉菌属毒链霉菌的发酵以产生脂抑素,然后进行化学修饰和氘化以获得奥利司他-d3 .
化学反应分析
反应类型: 奥利司他-d3会发生各种化学反应,包括:
常用试剂和条件:
水解: 通常在酸性或碱性条件下的水溶液中进行。
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 可以使用硼氢化钠或氢化铝锂等还原剂.
主要产物: 从这些反应形成的主要产物包括奥利司他-d3的水解形式,它保留其脂肪酶抑制活性,以及各种氧化或还原衍生物,这些衍生物可能具有改变的生物学特性 .
科学研究应用
Pharmacokinetic Studies
Orlistat-d3 is utilized in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion of orlistat in clinical settings. Its deuterated nature allows for distinct tracking in biological systems.
- Study Findings : A study evaluated the pharmacokinetics of a modified-release formulation containing this compound and acarbose. The results indicated that this compound exhibited delayed absorption compared to conventional orlistat, which may enhance gastrointestinal tolerability while maintaining efficacy in weight loss .
Weight Management and Obesity Research
This compound plays a crucial role in weight management studies, particularly in assessing its effectiveness in reducing body weight and fat mass.
- Case Study : In a study involving obese rats, administration of orlistat led to significant reductions in body weight and fat mass, as well as improvements in lipid profiles . This suggests that this compound can be instrumental in evaluating similar outcomes in human studies.
Impact on Gut Microbiota
Research has shown that orlistat influences gut microbiota composition, which is vital for understanding its broader implications on metabolic health.
- Research Insights : A study demonstrated that orlistat altered the relative abundance of specific bacterial populations in the gut, suggesting potential mechanisms through which it aids weight loss . this compound can be used to further explore these microbiota changes without interference from non-labeled compounds.
Effects on Nutrient Absorption
Orlistat is known to inhibit the absorption of dietary fats, which can lead to deficiencies in fat-soluble vitamins.
- Findings : A pilot study indicated that adolescents taking orlistat experienced significant reductions in vitamin D levels despite multivitamin supplementation . Using this compound can help researchers monitor these effects more precisely due to its distinct labeling.
Cardiovascular Health
Emerging research suggests that orlistat may have protective effects against oxidative stress and myocardial damage.
- Study Results : In animal models, orlistat was found to reduce cardiac oxidative stress markers and improve inflammatory responses . The application of this compound can enhance the understanding of these cardioprotective effects through targeted studies.
Drug Interaction Studies
Orlistat's interactions with other medications are critical for ensuring patient safety during treatment regimens.
- Interaction Analysis : Research has highlighted moderate interactions between orlistat and vitamin D3 . this compound can be employed to investigate these interactions more thoroughly without confounding variables from standard formulations.
Safety Assessments
Evaluating the safety profile of orlistat formulations is essential for clinical applications.
- Clinical Trials : A phase IIa study assessed the safety of a novel combination product containing this compound alongside acarbose. The results showed that this formulation was well-tolerated with no serious adverse events reported . This underscores the utility of this compound in safety assessments for new drug formulations.
作用机制
奥利司他-d3通过抑制胃肠道脂肪酶的活性发挥作用。 它与这些酶活性位点的丝氨酸残基共价结合,阻止膳食甘油三酯水解为可吸收的游离脂肪酸和单甘油酯 。 这导致脂肪吸收和热量摄入减少,从而导致肥胖个体体重减轻 。 奥利司他-d3的分子靶点包括胃脂肪酶和胰脂肪酶,它们是消化膳食脂肪必不可少的 .
类似化合物:
奥利司他: 奥利司他-d3的非氘代形式,广泛用于治疗肥胖.
脂抑素: 奥利司他衍生的天然产物,也是一种有效的脂肪酶抑制剂.
西提利司他: 另一种用于治疗肥胖的脂肪酶抑制剂,其作用机制相似但化学结构不同.
奥利司他-d3的独特性: 奥利司他-d3的独特性在于存在氘原子,这在科学研究中提供了独特的优势。 氘原子增强了该化合物的稳定性,并允许使用先进的分析技术精确跟踪其代谢途径 。 这使得奥利司他-d3成为药代动力学和药物开发研究中的一种宝贵工具 .
相似化合物的比较
Orlistat: The non-deuterated form of Orlistat-d3, widely used in the treatment of obesity.
Lipstatin: The natural product from which Orlistat is derived, also a potent lipase inhibitor.
Uniqueness of this compound: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms enhance the stability of the compound and allow for precise tracing of its metabolic pathways using advanced analytical techniques . This makes this compound a valuable tool in pharmacokinetics and drug development studies .
生物活性
Orlistat-d3, a deuterated form of orlistat, is primarily known for its role as a weight loss medication by inhibiting gastrointestinal lipases, thereby reducing the absorption of dietary fats. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and implications for health.
This compound functions by irreversibly binding to pancreatic and gastric lipases, leading to a significant reduction in the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides. This inhibition results in approximately 30% of dietary fat being excreted undigested in feces, contributing to weight loss and metabolic changes.
Pharmacokinetics
The pharmacokinetics of this compound reveal minimal systemic absorption. Studies indicate that even at high doses (up to 800 mg), plasma concentrations do not exceed 5 ng/mL, with a bioavailability of less than 1.9% . This low absorption profile minimizes the risk of systemic side effects while allowing local action in the gastrointestinal tract.
Weight Loss and Metabolic Improvements
This compound has demonstrated efficacy in promoting weight loss in various populations. In clinical studies, patients treated with Orlistat experienced greater weight loss compared to placebo groups. For example, one study reported an average weight loss of 3.05 kg over a treatment period compared to 1.9 kg in placebo-treated patients .
Table 1: Summary of Clinical Findings on Weight Loss with this compound
Study Reference | Population | Weight Loss (kg) | Duration (weeks) | p-value |
---|---|---|---|---|
Adults | 3.05 | 12 | <0.001 | |
NAFLD Patients | -0.93 | Varies | 0.01 | |
Adolescents | Not significant | 12 | n/a |
Impact on Lipid Profiles
This compound has been shown to significantly reduce levels of triglycerides (TG), low-density lipoprotein (LDL), and liver enzymes such as AST and GGT in patients with non-alcoholic fatty liver disease (NAFLD). A meta-analysis indicated that treatment resulted in a standardized mean difference (SMD) for AST levels of -2.06 (95% CI: -3.23 to -0.89) .
Table 2: Effects of this compound on Lipid Profiles
Lipid Parameter | Baseline Levels | Post-Treatment Levels | SMD | p-value |
---|---|---|---|---|
AST | High | Reduced | -2.06 | <0.0005 |
GGT | High | Reduced | -1.91 | 0.05 |
Triglycerides | Elevated | Significantly Reduced | -0.93 | 0.01 |
Case Studies
Several case studies have documented the effectiveness and safety profile of this compound in diverse populations:
- Efficacy in Obese Adolescents : A prospective study involving adolescents indicated no significant changes in fat-soluble vitamin absorption except for vitamin E, which showed reduced absorption during treatment . This highlights the need for monitoring vitamin levels during therapy.
- Weight Loss Combination Therapy : A study on a modified-release formulation combining Orlistat with acarbose demonstrated safety and tolerability while achieving effective weight loss outcomes compared to conventional Orlistat .
Safety Profile
This compound is generally well-tolerated; however, gastrointestinal side effects are common due to its mechanism of action. These include oily spotting, flatulence with discharge, and fecal urgency . Long-term use necessitates monitoring for potential deficiencies in fat-soluble vitamins (A, D, E, K), especially given its impact on nutrient absorption.
属性
IUPAC Name |
[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-5,5,5-trideuterio-2-formamido-4-methylpentanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26-,27-/m0/s1/i3D3/t23?,24-,25-,26-,27- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLBNYSZXLDEJQ-HDVRVJOHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)C[C@@H](C(=O)O[C@@H](CCCCCCCCCCC)C[C@H]1[C@@H](C(=O)O1)CCCCCC)NC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H53NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。